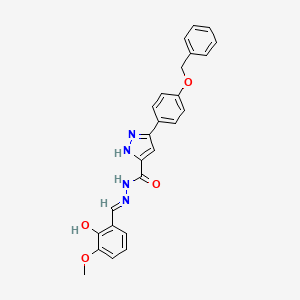
1,3-bis(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-BIS[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE typically involves multi-step procedures. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3-BIS[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, TBHP, elevated temperatures.
Reduction: NaBH4, LiAlH4, room temperature or slightly elevated temperatures.
Substitution: Halogenated derivatives, basic conditions (e.g., NaOH or KOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,3-BIS[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-BIS[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly by inhibiting the reuptake of dopamine and serotonin . This modulation can lead to neuroprotective effects and potential therapeutic benefits in treating neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
N-Benzyl-1,2,3,4-Tetrahydroisoquinoline: Known for its anti-neuroinflammatory properties.
3,4-Dihydroisoquinoline: Another related compound with diverse biological activities.
Uniqueness
1,3-BIS[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE stands out due to its complex structure and the presence of multiple functional groups, which contribute to its unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C27H28N4S |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
1,3-bis(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzimidazole-2-thione |
InChI |
InChI=1S/C27H28N4S/c32-27-30(19-28-15-13-21-7-1-3-9-23(21)17-28)25-11-5-6-12-26(25)31(27)20-29-16-14-22-8-2-4-10-24(22)18-29/h1-12H,13-20H2 |
InChI Key |
RIUJAGDSPMHRAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CN3C4=CC=CC=C4N(C3=S)CN5CCC6=CC=CC=C6C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chloro-phenyl)-5-(2,4-dimethoxy-benzylidene)-thiazolo[3,2-b][1,2,4]triazol-](/img/structure/B11656650.png)
![2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B11656654.png)

![3-Bromobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL]hydrazone](/img/structure/B11656661.png)


![4-methyl-7-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one](/img/structure/B11656681.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-N-{2-[4-(4-fluorophenyl)-2,2-dimethyloxan-4-YL]ethyl}propanamide](/img/structure/B11656704.png)

![1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol](/img/structure/B11656720.png)
![(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11656728.png)

![(5E)-1-(4-chlorophenyl)-5-[(3-phenoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11656739.png)
